Vanillic acid glucoside

Catalog No.
S649274
CAS No.
32142-31-7
M.F
C14H18O9
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillic acid glucoside

CAS Number

32142-31-7

Product Name

Vanillic acid glucoside

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1

InChI Key

JYFOSWJYZIVJPO-YGEZULPYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

4-(β-D-glucopyranosyloxy)-3-methoxy-benzoic acid

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Vanillic acid glucoside, specifically known as vanillic acid 4-beta-D-glucoside, is a naturally occurring compound that belongs to the class of hydrolyzable tannins. It is characterized by a glucoside bond between vanillic acid and glucose, which contributes to its unique properties. This compound is soluble in water and exhibits weak acidity, indicated by its pKa value. Vanillic acid glucoside is primarily derived from the hydrolysis of lignin, a complex organic polymer found in plant cell walls, and is associated with various phenolic compounds resulting from this process .

The chemical behavior of vanillic acid glucoside can be influenced by several reactions:

  • Hydrolysis: In acidic or basic conditions, vanillic acid glucoside can undergo hydrolysis to release vanillic acid and glucose. This reaction is significant in metabolic pathways and during food processing.
  • Oxidation: Vanillic acid glucoside can be oxidized to form various phenolic compounds, which may enhance its antioxidant properties.
  • Esterification: The hydroxyl groups of glucose can participate in esterification reactions, potentially leading to the formation of more complex glycosides or esters.

Vanillic acid glucoside exhibits several biological activities that have garnered interest in pharmacological research:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that vanillic acid glucoside may reduce inflammation markers, contributing to its potential therapeutic applications in inflammatory diseases .
  • Hepatoprotective Activity: Research suggests that it may protect liver cells from damage caused by toxins or oxidative stress .
  • Hypolipidemic Effects: Vanillic acid glucoside may help lower lipid levels in the blood, which is beneficial for cardiovascular health .

Vanillic acid glucoside can be synthesized through various methods:

  • Natural Extraction: It can be extracted from plant sources rich in lignin or phenolic compounds through solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves the glycosylation of vanillic acid using glucose under acidic or enzymatic conditions to form the glucoside bond.
  • Biotechnological Approaches: Enzymatic methods using glycosyltransferases can yield vanillic acid glucoside with high specificity and yield.

The applications of vanillic acid glucoside span multiple fields:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma and taste profile.
  • Pharmaceuticals: Investigated for its potential health benefits, including antioxidant and anti-inflammatory properties.
  • Cosmetics: Incorporated into skincare products for its skin-protective effects against oxidative damage.

Several compounds share structural similarities with vanillic acid glucoside. Here are some notable examples:

Compound NameStructure TypeUnique Features
Vanillin β-D-glucosideGlycosidePrecursor to vanillin; used extensively in flavoring.
1-O-Vanilloyl-beta-D-glucoseO-acyl carbohydrateContains a vanilloyl group; different bonding structure.
Ferulic Acid GlucosideHydroxycinnamic acidExhibits strong antioxidant properties; different functional groups.
Caffeic Acid GlucosideHydroxycinnamic acidKnown for anti-inflammatory effects; distinct aromatic structure.

Vanillic acid glucoside stands out due to its specific combination of antioxidant and anti-inflammatory properties, as well as its unique glycosidic structure that differentiates it from other similar compounds. Its dual functionality as both a flavoring agent and a potential therapeutic compound highlights its versatility in various applications.

XLogP3

-1.5

Wikipedia

4-(beta-D-glucopyranosyloxy)-3-methoxybenzoic acid

Dates

Last modified: 04-14-2024
1.Mkohtar, M.,Soukup, J.,Donato, P., et al. Determination of the polyphenolic content of a Capsicum annuum L. extract by liquid chromatography coupled to photodiode array and mass spectrometry detection and evaluation of its biological activity. J. Sep. S

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